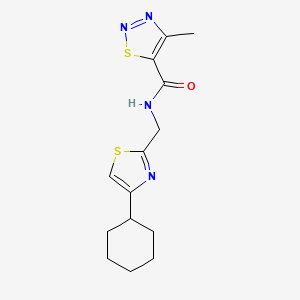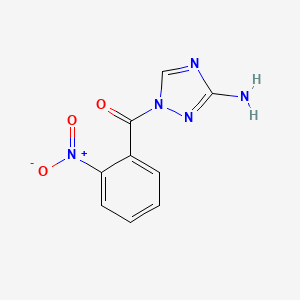![molecular formula C21H20N2O5 B2487472 Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868225-25-6](/img/structure/B2487472.png)
Methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally diverse C1-benzyl and -benzoyl isoquinolines, which share a core similarity with the compound of interest, has been achieved through oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method exhibits excellent chemoselectivity and avoids unproductive preactivation steps, making it an attractive pathway for synthesizing related compounds (Miao Wan, H. Lou, Lei Liu, 2015). Similarly, the synthesis involving reactions with primary amines and specific methyl esters leading to isoquinolinones highlights a potential route for the target compound's synthesis (P. Sanna, F. Savelli, 1984).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of structurally similar compounds. This analysis provides insights into the molecular structure and electronic properties, contributing to understanding the compound (S. A. Halim, M. Ibrahim, 2017).
Chemical Reactions and Properties
Reactions involving isoquinolines and methyl arenes, as well as the synthesis of isoquinolinones, reveal the chemical reactivity and potential transformations of the compound under study. These reactions are crucial for tailoring the compound's chemical properties for specific applications (Miao Wan, H. Lou, Lei Liu, 2015); (P. Sanna, F. Savelli, 1984).
Physical Properties Analysis
Investigating the molecular structure, particularly through X-ray structural analysis, provides valuable information on the physical properties such as crystal structure, which influences the compound's solubility, stability, and reactivity. This aspect is crucial for understanding the compound's behavior in various conditions (Д. А. Руденко et al., 2013).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity in oxidative coupling and their interactions with other molecules, provide insights into the reactivity and stability of the compound of interest. These properties are essential for predicting how the compound might be modified or react under different chemical conditions (Miao Wan, H. Lou, Lei Liu, 2015).
Scientific Research Applications
Selective Inhibitors in Pharmacology
- Identified as potent inhibitors of Steroidogenic Factor 1 (SF-1), a transcription factor in the nuclear receptor superfamily, with significant implications in therapeutic research. These inhibitors have been characterized for their selectivity and potency, offering insights into the pharmacology of SF-1 and potential therapeutic applications (Madoux et al., 2008).
Cyclization and Chemical Reactions
- Involved in cyclization reactions, forming specific compounds such as 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This highlights its role in synthetic organic chemistry (Ukrainets et al., 2014).
Smiles Rearrangements in Alkaloid Derivatives
- The compound participates in Smiles rearrangements in derivatives of the isoquinoline alkaloid, berberine. This includes reactions with propylamine and sequential aminolysis, leading to specific acetamide derivatives, which is significant for medicinal chemistry and alkaloid research (Nechepurenko et al., 2014).
Reactivation of Human Acetylcholinesterase
- Plays a role in the synthesis of mono-pyridinium oximes that have potential as reactivators of human acetylcholinesterase inhibited by organophosphorus inhibitors. This has implications in the treatment of nerve agent poisoning (Valiveti et al., 2015).
Synthesis of Heterocyclic Compounds
- Utilized in the synthesis of complex heterocyclic compounds, such as nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds, which has applications in drug discovery and organic synthesis (Nunami et al., 1979).
Inhibitors in Tumor Research
- Found as a selective T-type Ca2+ channel blocker, reducing tumor volume and weight in a specific lung cancer model. This application is significant in cancer research and treatment strategies (Rim et al., 2014).
properties
IUPAC Name |
methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-27-20(25)14-28-18-9-5-8-17-16(18)10-11-23(21(17)26)13-19(24)22-12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADJZAJLRCATAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![Tert-butyl N-ethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B2487401.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)


![N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2487411.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)